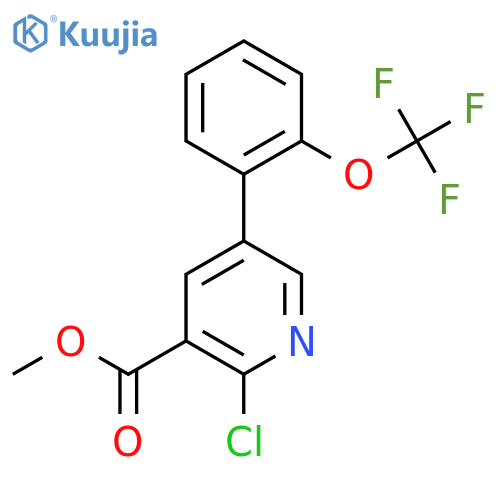Cas no 1261797-92-5 (Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate)

1261797-92-5 structure
商品名:Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate
CAS番号:1261797-92-5
MF:C14H9ClF3NO3
メガワット:331.67437338829
CID:4987248
Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate
-
- インチ: 1S/C14H9ClF3NO3/c1-21-13(20)10-6-8(7-19-12(10)15)9-4-2-3-5-11(9)22-14(16,17)18/h2-7H,1H3
- InChIKey: MAGVGFQJXFNHEI-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=O)OC)C=C(C=N1)C1C=CC=CC=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 394
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 4.5
Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013003135-250mg |
Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate |
1261797-92-5 | 97% | 250mg |
494.40 USD | 2021-07-04 | |
| Alichem | A013003135-1g |
Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate |
1261797-92-5 | 97% | 1g |
1,564.50 USD | 2021-07-04 | |
| Alichem | A013003135-500mg |
Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate |
1261797-92-5 | 97% | 500mg |
806.85 USD | 2021-07-04 |
Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate 関連文献
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
1261797-92-5 (Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate) 関連製品
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 68551-17-7(Isoalkanes, C10-13)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
